2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione
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Overview
Description
2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a bromoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the initial bromination of aniline, followed by a coupling reaction with a naphthalene derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloroanilino)methyl]-3-methylnaphthalene-1,4-dione
- 2-[(4-Fluoroanilino)methyl]-3-methylnaphthalene-1,4-dione
- 2-[(4-Methoxyanilino)methyl]-3-methylnaphthalene-1,4-dione
Uniqueness
2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug-receptor interactions .
Properties
CAS No. |
62101-41-1 |
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Molecular Formula |
C18H14BrNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14BrNO2/c1-11-16(10-20-13-8-6-12(19)7-9-13)18(22)15-5-3-2-4-14(15)17(11)21/h2-9,20H,10H2,1H3 |
InChI Key |
JXVDQOOGAUKBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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